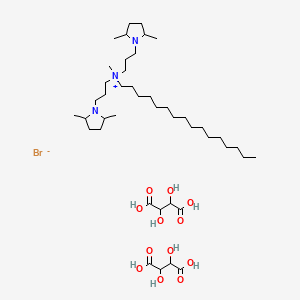
N-Methyl N-cetyl bis(3-(2',5'-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate typically involves a multi-step process. The initial step often includes the alkylation of N-methylamine with cetyl bromide to form N-methyl N-cetylamine. This intermediate is then reacted with 3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl bromide under controlled conditions to yield the desired quaternary ammonium salt. The final step involves the addition of tartaric acid to form the ditartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques.
化学反应分析
Types of Reactions
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide, chloride, or other halides.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Conducted in the presence of strong acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different quaternary ammonium salts, while hydrolysis can lead to the breakdown of the compound into its constituent amines and acids.
科学研究应用
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, cleaning agents, and other industrial applications.
作用机制
The mechanism of action of N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and cell biology research.
相似化合物的比较
Similar Compounds
Cetyl Trimethyl Ammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethyl-1,3-propanediamine: A related compound used in similar applications.
Uniqueness
N-Methyl N-cetyl bis(3-(2’,5’-dimethyl-1-pyrrolidinyl)propyl)ammonium bromide ditartrate is unique due to its specific structure, which provides enhanced surfactant properties and potential for specialized applications in scientific research and industry.
属性
CAS 编号 |
26837-71-8 |
|---|---|
分子式 |
C43H84BrN3O12 |
分子量 |
915.0 g/mol |
IUPAC 名称 |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;2,3-dihydroxybutanedioic acid;bromide |
InChI |
InChI=1S/C35H72N3.2C4H6O6.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;2*5-1(3(7)8)2(6)4(9)10;/h32-35H,7-31H2,1-6H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H/q+1;;;/p-1 |
InChI 键 |
FEQQAVSIMFERKE-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


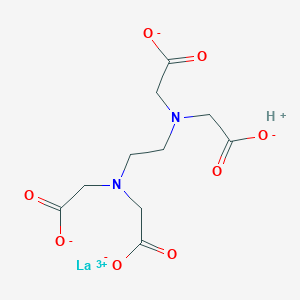

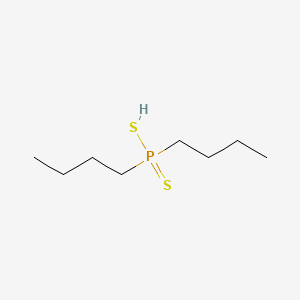

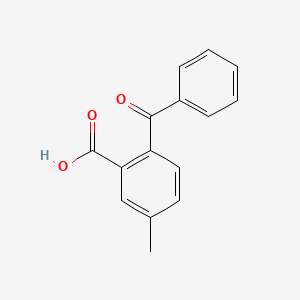




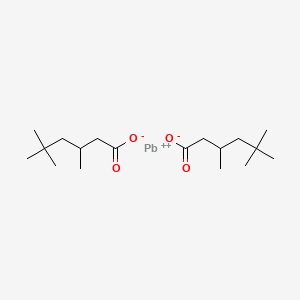
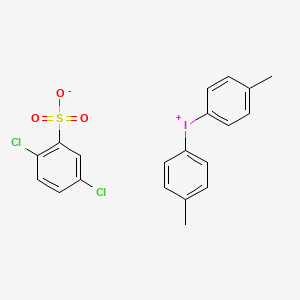
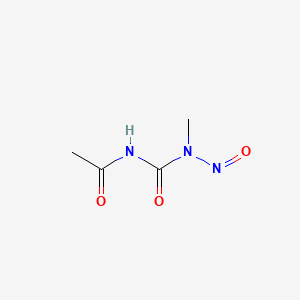
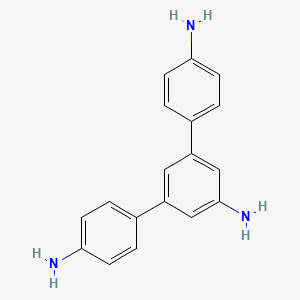
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
